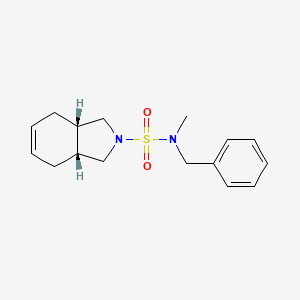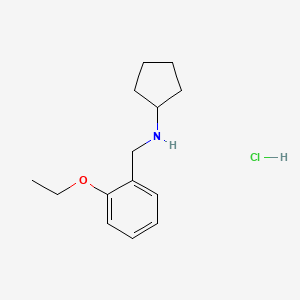![molecular formula C20H21NO3 B5437311 2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid, also known as Dibenzoylmethane (DBM), is a naturally occurring compound found in various plants, fruits, and vegetables. DBM has been widely studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In
Wirkmechanismus
The mechanism of action of DBM is not fully understood. However, studies have shown that DBM may exert its anti-inflammatory and anti-cancer effects through various pathways, including the NF-κB and MAPK pathways. DBM has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DBM has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized and purified. DBM has also been shown to have low toxicity and is well-tolerated in animal studies. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, DBM has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Zukünftige Richtungen
For DBM research include investigating its potential as a therapeutic agent for various inflammatory and cancer-related diseases, optimizing its formulation for improved bioavailability and efficacy, and exploring its mechanism of action in greater detail. Additionally, DBM may have potential as a dietary supplement or functional food ingredient, and further research is needed to explore this potential application.
Synthesemethoden
DBM can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Mannich reaction, and aldol condensation reaction. The most commonly used method is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, followed by acidification to yield DBM.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic properties. In vitro and in vivo studies have shown that DBM has anti-inflammatory, anti-cancer, and anti-oxidant effects. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. DBM has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, DBM has been shown to reduce oxidative stress and improve mitochondrial function.
Eigenschaften
IUPAC Name |
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-9-14(2)11-16(10-13)19(22)21-8-7-15(12-21)17-5-3-4-6-18(17)20(23)24/h3-6,9-11,15H,7-8,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCBNKRKYKIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437228.png)
![(3S*,4S*)-1-[(7-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5437234.png)
![2-[4-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5437239.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5437293.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)

![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
